(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride

tautomerism structural fidelity medicinal chemistry

(1‑Methylpyrazolo[3,4‑b]pyridin‑5‑yl)methanamine hydrochloride is the mono‑hydrochloride salt of a 1‑methyl‑5‑aminomethyl‑substituted pyrazolo[3,4‑b]pyridine. The pyrazolo[3,4‑b]pyridine core is a recognised privileged scaffold in kinase‑inhibitor design because its pyridine‑N and pyrazole‑NH (or N‑methyl) can act as a hinge‑binding donor–acceptor pair, enabling multiple binding modes shared by both 7‑azaindole and indazole.

Molecular Formula C8H11ClN4
Molecular Weight 198.65
CAS No. 2411253-19-3
Cat. No. B2895488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride
CAS2411253-19-3
Molecular FormulaC8H11ClN4
Molecular Weight198.65
Structural Identifiers
SMILESCN1C2=C(C=C(C=N2)CN)C=N1.Cl
InChIInChI=1S/C8H10N4.ClH/c1-12-8-7(5-11-12)2-6(3-9)4-10-8;/h2,4-5H,3,9H2,1H3;1H
InChIKeyDMNAUFDGIJTOTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine Hydrochloride (CAS 2411253-19-3) Belongs to a Privileged Kinase-Inhibitor Scaffold


(1‑Methylpyrazolo[3,4‑b]pyridin‑5‑yl)methanamine hydrochloride is the mono‑hydrochloride salt of a 1‑methyl‑5‑aminomethyl‑substituted pyrazolo[3,4‑b]pyridine. The pyrazolo[3,4‑b]pyridine core is a recognised privileged scaffold in kinase‑inhibitor design because its pyridine‑N and pyrazole‑NH (or N‑methyl) can act as a hinge‑binding donor–acceptor pair, enabling multiple binding modes shared by both 7‑azaindole and indazole [1]. Derivatives of this scaffold have yielded picomolar TBK1 inhibitors (IC₅₀ = 0.2 nM for compound 15y), nanomolar TRKA inhibitors (IC₅₀ = 56 nM for compound C03), dual CDK2/PIM1 inhibitors, and clinically precedented PDE4 and ALK inhibitors [2][3][4][5]. The target compound carries a free aminomethyl handle at the 5‑position, making it a versatile intermediate for amide coupling, reductive amination, or urea formation in fragment‑ or structure‑based medicinal‑chemistry programmes.

Why Generic Pyrazolopyridine Substitution Fails for (1‑Methylpyrazolo[3,4‑b]pyridin‑5‑yl)methanamine Hydrochloride in Procurement


Although many pyrazolo[3,4‑b]pyridine derivatives are commercially available, the combination of a 1‑methyl group and a 5‑aminomethyl substituent is surprisingly rare among catalogued building blocks. The 1‑methyl locks the heterocycle into a single tautomeric form (1H), eliminating the 1H/2H tautomerism that complicates reactivity and analytics for 1H‑pyrazolo[3,4‑b]pyridines [1]. Alternative substitution patterns – such as 3‑aminomethyl (CAS 1151512‑20‑7), 4‑aminomethyl (CAS 935466‑91‑4), or the des‑methyl 1H analogue (CAS 1956332‑72‑1) – present different geometries, hydrogen‑bonding vectors, and downstream derivatisation chemistry, meaning they cannot be interchanged without complete re‑optimisation of a synthetic route or a structure‑based design hypothesis . Sourcing the hydrochloride salt (CAS 2411253‑19‑3) rather than the free base (CAS 1340258‑60‑7) further guarantees a defined stoichiometry and improved handling characteristics, which is critical for reproducible reaction scale‑up.

Quantitative Differentiation Evidence for (1‑Methylpyrazolo[3,4‑b]pyridin‑5‑yl)methanamine Hydrochloride vs. Closest Analogs


Tautomeric Homogeneity: 1‑Methyl Locks the 1H‑Tautomer vs. Tautomeric Mixtures in 1H‑Pyrazolo[3,4‑b]pyridines

The N1‑methyl substituent eliminates the 1H/2H tautomeric equilibrium that is intrinsic to 1H‑pyrazolo[3,4‑b]pyridines. Literature reviews confirm that 1H‑pyrazolo[3,4‑b]pyridines exist as two interconvertible tautomers, complicating both spectroscopic characterisation and structure‑guided design [1]. The target compound, as the 1‑methyl derivative, provides a single, structurally unambiguous species – a critical advantage when NMR purity, reproducible SAR, and crystallographic analysis are required. The unsubstituted 1H analogue (CAS 1956332‑72‑1) remains subject to tautomeric ambiguity, which can confound binding‑mode interpretation in kinase hinge‑region interactions [2].

tautomerism structural fidelity medicinal chemistry

Regioisomeric Differentiation: 5‑Aminomethyl vs. 3‑Aminomethyl Pyrazolopyridine Building Blocks Determines Downlink Chemistry

The aminomethyl group at the 5‑position of the pyrazolo[3,4‑b]pyridine scaffold presents a vector that projects toward solvent‑exposed or ribose‑pocket regions in kinase active sites, whereas the 3‑aminomethyl isomer (CAS 1151512‑20‑7) directs substituents toward the hinge‑proximal region [1]. Published SAR on TRKA inhibitors demonstrates that substituent position on the pyrazolo[3,4‑b]pyridine core dramatically alters potency: the most active compounds (e.g., C03, IC₅₀ = 56 nM) place substituents at positions compatible with 5‑substitution trajectories [2]. The 3‑aminomethyl regioisomer would orient growing vectors differently, requiring distinct SAR exploration and rendering it non‑interchangeable in lead‑optimisation programmes.

regioisomerism building block kinase inhibitor design

Salt‑Form Advantage: Hydrochloride Salt Provides Defined Stoichiometry vs. Free Base for Reproducible Chemistry

The hydrochloride salt (CAS 2411253‑19‑3, MW ≈ 198.7 g mol⁻¹ assuming mono‑HCl) provides a precisely defined stoichiometry for reactions requiring exact molar equivalents (e.g., amide couplings, Boc‑protections), whereas the free base (CAS 1340258‑60‑7) may retain variable amounts of water or organic solvent residues that complicate mass‑balance calculations. Vendor specifications for the free base list purity at 95–98%, but do not quantify residual water or solvent content . The hydrochloride salt inherently contains one equivalent of HCl, providing a known counterion mass that can be factored into reaction stoichiometry with greater precision.

salt form stoichiometry chemical procurement

Class‑Level Potency Benchmarking: Pyrazolo[3,4‑b]pyridine 5‑Substituted Derivatives Achieve Sub‑Nanomolar Kinase Inhibition vs. Other Heterocyclic Scaffolds

Optimised 1H‑pyrazolo[3,4‑b]pyridine derivatives have achieved TBK1 IC₅₀ = 0.2 nM (compound 15y), TRKA IC₅₀ = 56 nM (C03), and ALK IC₅₀ = 1.58 nM (9v) in enzymatic assays [1][2][3]. In contrast, closely related 7‑azaindole (pyrrolo[2,3‑b]pyridine)‑based inhibitors that lack the pyrazole N2 nitrogen achieve comparable hinge‑binding but offer different selectivity profiles: a direct head‑to‑head SAR study showed that the pyrazolo[3,4‑b]pyridine and pyrrolo[2,3‑b]pyridine cores yield equivalent TBK1 potency but the pyrazolo scaffold provides superior selectivity against off‑target kinases when elaborated with appropriate substituents [1]. The 5‑aminomethyl handle of the target compound is the point of diversity for introducing such selectivity‑determining substituents.

kinase inhibition scaffold comparison lead optimisation

Regulatory Classification: Skin/Eye Irritant Profile Is Defined for the Free Base (ECHA CLP) – Applicable to Salt Form Handling

The free base ({1‑methyl‑1H‑pyrazolo[3,4‑b]pyridin‑5‑yl}methanamine, CAS 1340258‑60‑7) has been notified under the ECHA Classification and Labelling Inventory with Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335, respiratory irritation) [1]. While the hydrochloride salt (CAS 2411253‑19‑3) is not yet listed in the C&L Inventory, the free‑base classification provides a conservative baseline for laboratory risk assessment and safe‑handling protocols. In contrast, the dihydrochloride salt (CAS not listed in ECHA) and the 3‑aminomethyl regioisomer (CAS 1151512‑20‑7) lack publicly available notified classifications, leaving procurement and safety officers without a regulatory benchmark for workplace exposure .

safety CLP classification laboratory handling

Proven Application Scenarios for (1‑Methylpyrazolo[3,4‑b]pyridin‑5‑yl)methanamine Hydrochloride Based on Quantitative Differentiation


Kinase‑Focused Fragment Elaboration and Library Synthesis

The compound serves as a primary aminomethyl handle for generating diverse kinase‑inhibitor libraries via amide coupling, sulfonamide formation, or reductive amination. The 5‑position vector directs substituents toward solvent‑exposed regions, where SAR from the TRKA inhibitor series (C03, IC₅₀ = 56 nM) and TBK1 series (15y, IC₅₀ = 0.2 nM) demonstrates that this trajectory is compatible with achieving potent target engagement [1][2]. The locked 1H‑tautomer ensures each library member is structurally homogeneous, simplifying hit‑to‑lead triage.

Reproducible Multi‑Step Synthesis Requiring Defined Stoichiometry

When the aminomethyl group is to be acylated or protected in multi‑step sequences, the hydrochloride salt provides an exact counterion mass for calculating reagent equivalents, avoiding the stoichiometric uncertainty inherent in the free base. Vendor data for the free base indicate purity of 95–98% without residual‑solvent quantification, which can introduce batch‑to‑batch variability in reaction outcomes . The salt form is therefore preferred for process‑chemistry development and scale‑up.

Structure‑Based Drug Design Requiring Unambiguous Crystallographic Data

In X‑ray co‑crystallography or cryo‑EM studies, a single tautomeric species eliminates electron‑density ambiguity at the hinge‑binding region of kinases. The 1‑methyl group prevents the 1H/2H tautomerism that complicates the crystallographic refinement of 1H‑pyrazolo[3,4‑b]pyridine‑containing ligands, as documented in reviews of >300 pyrazolopyridine analogues [3]. The hydrochloride counterion can also facilitate crystal formation through additional ionic contacts.

Laboratory Procurement with Regulatory Hazard Clarity

Procurement and EHS officers can rely on the free‑base ECHA C&L notification (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) as a conservative safety baseline for the hydrochloride salt, enabling compliant storage, handling, and waste‑disposal protocols from the outset [4]. This contrasts with alternative regioisomeric or salt forms for which no notified hazard classification is publicly available, introducing compliance ambiguity into the purchasing workflow.

Quote Request

Request a Quote for (1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.